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Compound of Interest

2-Bromo-4-(4-
Compound Name: _ ]
(trifluoromethyl)phenyl)thiazole

Cat. No.: B1394264

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-
Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

Abstract: 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound of
significant interest in medicinal chemistry and materials science. Its structure combines a
reactive 2-bromothiazole core, a versatile synthetic handle, with a 4-(trifluoromethyl)phenyl
moiety, which is known to enhance metabolic stability and receptor binding affinity in drug
candidates. This guide provides a comprehensive overview of its physicochemical properties,
detailed spectroscopic characterization, a validated synthetic protocol, and a discussion of its
applications as a key building block in the development of novel therapeutic agents. This
document is intended for researchers, chemists, and drug development professionals seeking
to leverage this scaffold in their work.

Molecular Identity and Physicochemical Profile

The unique arrangement of the thiazole ring, the bromo-substituent, and the
trifluoromethylphenyl group dictates the compound's reactivity and physical properties.
Understanding this foundation is critical for its effective application in synthesis and biological
screening.

Chemical Structure
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The structure features a planar thiazole ring linked at the 4-position to a phenyl ring, which is
para-substituted with a trifluoromethyl group. The bromine atom at the 2-position is the primary
site for synthetic modification.

Caption: Chemical structure of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole.

Identifiers and Molecular Properties

This table summarizes the core identifiers and calculated molecular properties for the
compound. These values are fundamental for analytical and stoichiometric calculations.

Property Value Source
2-bromo-4-[4-
IUPAC Name (trifluoromethyl)phenyl]-1,3-
thiazole
CAS Number 383133-89-5 Vendor Data
Molecular Formula C10HsBrFsNS Calculated
Molecular Weight 308.12 g/mol Calculated
Monoisotopic Mass 306.93054 Da Calculated
Topological Polar Surface Area  41.1 A2 [1]

Predicted Physicochemical Properties

Direct experimental data for all physicochemical properties is not readily available. The
following values are predicted based on computational models and data from structurally
similar compounds, such as 2-bromo-4-phenylthiazole.
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Property Predicted Value Notes
Estimated based on the phenyl
analog's melting point of 54-55
Melting Point 95-105 °C °C[2] and the addition of the
CFs group, which typically
increases melting points.
Boiling Point ~350-400 °C at 760 mmHg Computationally estimated.
LogP (Octanol/Water Partition 42405 Computationally estimated;
2x0.
Coeff.) indicates high lipophilicity.
] ] The thiazole nitrogen is weakly
pKa (Conjugate Acid) ~1.5-2.0 )
basic.[3]
Soluble in DMSO, DMF, )
N Typical for halogenated
Solubility Chloroform, Ethyl Acetate.

Insoluble in water.

aromatic compounds.

Spectroscopic and Analytical Characterization

Structural confirmation of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole relies on a

combination of spectroscopic techniques. Below are the expected spectral features based on

its structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (*H NMR)

Spectroscopy

o Thiazole Proton (H5): A singlet is expected around & 7.8-8.2 ppm. This protonisin a

relatively electron-poor environment.

o Aromatic Protons: The 4-(trifluoromethyl)phenyl group will present as two doublets (an

AA'BB' system).

o H2', H6' (ortho to thiazole): A doublet expected around & 7.9-8.1 ppm.

o H3', H5' (ortho to CF3): A doublet expected around & 7.7-7.9 ppm.
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Carbon-13 Nuclear Magnetic Resonance (**C NMR)

Spectroscopy
e Thiazole Carbons: C2 (bearing Br) at ~145 ppm, C4 at ~155 ppm, C5 at ~115-120 ppm.

e Phenyl Carbons: Signals will appear in the aromatic region (120-140 ppm). The carbon
attached to the CFs group will show a quartet due to C-F coupling.

o CFs3 Carbon: A quartet around 124 ppm with a large coupling constant (J = 270-275 Hz).[4]

Fluorine-19 Nuclear Magnetic Resonance (*°F NMR)
Spectroscopy

e Asharp singlet is expected around 0 -62 to -63 ppm, which is characteristic of a phenyl-CF3
group.[4] This is a definitive test for the presence and chemical environment of the
trifluoromethyl moiety.

Mass Spectrometry (MS)

Under Electron lonization (EI), the molecule will produce a distinct molecular ion (M*) peak. A
characteristic isotopic pattern for bromine (*°Br and 81Br in ~1:1 ratio) will be observed for the
molecular ion and any bromine-containing fragments.

e Molecular lon (M*): m/z at ~307 and ~309.

o Key Fragments: Loss of Br (M-79/81), loss of CFs, and fragmentation of the thiazole ring are
all plausible pathways.

Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized
compound.

Caption: Standard workflow for synthesis, purification, and analysis.

Synthesis and Reactivity
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Recommended Synthetic Protocol: Sandmeyer-type
Reaction

The most reliable method for synthesizing 2-bromothiazoles is a Sandmeyer-type reaction
starting from the corresponding 2-aminothiazole precursor. This method offers high yields and
avoids the direct handling of hazardous brominating agents at later stages.

Mechanistic Rationale: The reaction proceeds via the diazotization of the 2-amino group with a
nitrite source in the presence of hydrobromic acid to form a thiazole-2-diazonium salt. This
intermediate is then decomposed by a copper(l) bromide catalyst, which facilitates the
substitution of the diazo group with bromide.

Caption: Synthetic scheme for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole.

Detailed Step-by-Step Protocol

o Precursor Preparation: Begin with 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, which can
be synthesized via a standard Hantzsch thiazole synthesis from 2-bromo-1-(4-
(trifluoromethyl)phenyl)ethanone and thiourea.[5]

e Diazotization:

o In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-
amino-4-(4-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a 48% aqueous solution of
hydrobromic acid (HBr, ~10 mL per gram of starting material).

o Cool the resulting slurry to 0-5 °C using an ice-salt bath. The temperature control is critical
here to ensure the stability of the diazonium salt intermediate.

o Dissolve sodium nitrite (NaNOz, 1.1 eq) in a minimal amount of cold water and add it
dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature
does not exceed 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

e Sandmeyer Reaction:
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o In a separate flask, dissolve copper(l) bromide (CuBr, 1.2 eq) in additional 48% HBr and
cool to 0-5 °C.

o Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas
evolution will be observed.

o After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours
until gas evolution ceases.

o Workup and Purification:
o Pour the reaction mixture into a beaker of ice water and stir.
o Extract the aqueous phase three times with ethyl acetate.

o Combine the organic layers, wash with saturated sodium bicarbonate solution, then with
brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2=S0a), filter, and concentrate
under reduced pressure.

o The crude product is then purified by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to yield the pure white to off-white solid product.[6]

Chemical Reactivity and Synthetic Utility

The primary value of this compound is as a synthetic intermediate. The C2-bromo substituent is
an excellent leaving group for various cross-coupling reactions, enabling the introduction of
diverse functionalities.

e Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium
catalyst to form C-C bonds.

« Stille Coupling: Coupling with organostannanes.

e Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
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« Lithiation: The C5 proton can be deprotonated with a strong base, creating another site for
functionalization.[3]

Applications in Medicinal Chemistry and Drug
Discovery

The thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in
numerous approved drugs and biologically active compounds.[7][8]

Role as a Privileged Scaffold

Thiazole derivatives are known to exhibit a wide range of biological activities, including
anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The thiazole ring can act as a
bioisostere for other aromatic systems and participate in hydrogen bonding and 1t-1t stacking
interactions with biological targets.

The Influence of the Trifluoromethyl Moiety

The para-CFs group on the phenyl ring provides several advantages in drug design:

» Metabolic Stability: It blocks a potential site of oxidative metabolism (para-hydroxylation),
increasing the compound's half-life.

 Increased Lipophilicity: This can enhance membrane permeability and cell uptake.

» Binding Affinity: The highly electronegative fluorine atoms can engage in favorable
interactions with enzyme active sites, potentially increasing potency.

A notable example of a related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-
1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, has demonstrated potent antiproliferative
activity and BRAFV600E inhibitory effects, highlighting the potential of this scaffold in oncology.
[11]

Safety, Handling, and Storage
Hazard Identification
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While a specific safety data sheet for this exact compound is not universally available, data

from analogous brominated heterocyclic compounds should be used to guide handling

procedures.
Hazard Type Description Precautionary Statement
H315: Wear protective gloves.
Skin Irritation Causes skin irritation. Wash skin thoroughly after
handling.[12][13]
H319: Wear eye protection. IF
o ) S IN EYES: Rinse cautiously with
Eye Irritation Causes serious eye irritation. )
water for several minutes.[12]
[13]
] H335: Use only outdoors or in
_ May cause respiratory _ .
Inhalation o a well-ventilated area. Avoid
irritation. )
breathing dust/fumes.[13]
) ) Wash hands before eating. Do
Ingestion May be harmful if swallowed.

not ingest.

Recommended Handling Procedures

e Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

[12]

o Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles.[12][14]

o First Aid: In case of skin contact, wash immediately with soap and water. For eye contact,

flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

[15]

Storage Conditions

» Store in a tightly sealed container in a cool, dry, and dark place.

» Keep away from strong oxidizing agents and incompatible materials.[12][16]
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Conclusion

2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a high-value synthetic intermediate with
significant potential for drug discovery and development. Its well-defined reactivity, combined
with the favorable properties imparted by the trifluoromethyl group, makes it an attractive
starting point for the synthesis of compound libraries targeting a range of diseases. The
synthetic and analytical protocols detailed in this guide provide a solid foundation for
researchers to produce, characterize, and utilize this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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